molecular formula C8H10N2O B2929315 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile CAS No. 1462287-25-7

3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B2929315
CAS No.: 1462287-25-7
M. Wt: 150.181
InChI Key: BRLOYDKKQPQELI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by a cyclopropyl group attached to a pyrrolidine ring, which also contains a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One efficient method reported involves the use of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its cyclopropyl group adds strain to the molecule, influencing its chemical behavior and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLOYDKKQPQELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropylbutanoate (45 g) obtained in Step B of Example 103 in tetrahydrofuran (1.2 L) was added sodium hydride (60% in mineral oil, 7.3 g) in an ice bath, and the mixture was stirred at room temperature for 2 hr. To the reaction mixture was added saturated aqueous ammonium chloride solution (100 mL), the solvent (tetrahydrofuran) was evaporated under reduced pressure, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (18 g).
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropylbutanoate
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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